16-Bromohexadecanal

Description

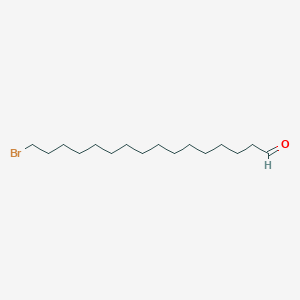

Structure

3D Structure

Propriétés

Numéro CAS |

651034-07-0 |

|---|---|

Formule moléculaire |

C16H31BrO |

Poids moléculaire |

319.32 g/mol |

Nom IUPAC |

16-bromohexadecanal |

InChI |

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2 |

Clé InChI |

PABAMJXRLYUGAA-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCCCCC=O)CCCCCCCBr |

Origine du produit |

United States |

Foundational & Exploratory

16-Bromohexadecanal molecular weight and formula

Physicochemical Properties, Synthesis, and Bioanalytical Applications

Part 1: Executive Summary

16-Bromohexadecanal (CAS 651034-07-0) is a specialized omega-functionalized fatty aldehyde used primarily as a reactive intermediate in lipid synthesis and chemoproteomics. Unlike its stable alcohol precursor (16-bromo-1-hexadecanol), the aldehyde moiety renders this molecule highly susceptible to nucleophilic attack and oxidation. Consequently, it is rarely stored for long periods and is typically synthesized in situ for immediate application.

Its primary utility lies in two domains:

-

Lipid Engineering: Serving as an electrophilic "scaffold" for Wittig olefinations to extend carbon chains or introduce specific unsaturation patterns.

-

Chemical Biology: Acting as a probe for Fatty Aldehyde Dehydrogenase (FALDH) activity or as a precursor for bio-orthogonal labeling reagents (e.g., conversion to omega-azido lipids).

Part 2: Physicochemical Characterization[1]

The following data characterizes the pure aldehyde form. Researchers must note that commercial vendors often supply the alcohol or acid analogs due to the aldehyde's instability.

Table 1: Core Chemical Identity

| Property | Value | Notes |

| Chemical Name | 16-Bromohexadecanal | Omega-bromo fatty aldehyde |

| CAS Number | 651034-07-0 | Research-grade designation |

| Molecular Formula | C₁₆H₃₁BrO | 2 Hydrogens less than the alcohol |

| Molecular Weight | 319.32 g/mol | Monoisotopic Mass: ~318.15 |

| Appearance | Colorless oil or waxy solid | Melting point dependent on purity |

| Solubility | DCM, Chloroform, THF, Toluene | Insoluble in water |

| Stability | Low (Oxidation/Polymerization prone) | Store at -20°C under Argon |

Structural Analysis & Reactivity

The molecule features a hydrophobic C16 polymethylene chain bookended by two reactive centers:

-

C1 (Aldehyde): Highly electrophilic; susceptible to nucleophilic addition (e.g., amines, ylides) and oxidation to carboxylic acid.

-

C16 (Alkyl Bromide): A good leaving group for nucleophilic substitution (Sɴ2), allowing conversion to azides, thiols, or amines.

Part 3: Synthetic Methodology

Core Directive: Due to the instability of 16-bromohexadecanal, direct purchase is often impossible or results in degraded product. The standard operating procedure (SOP) in research settings is the controlled oxidation of 16-bromo-1-hexadecanol .

Experimental Logic (Causality)[4]

-

Why not Jones Reagent? Strong oxidants like Chromic acid (Jones) will over-oxidize the aldehyde directly to 16-bromohexadecanoic acid.

-

Why PCC or DMP? Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are chosen for their ability to arrest oxidation at the aldehyde stage in anhydrous conditions.

Protocol: Oxidation via Pyridinium Chlorochromate (PCC)[5][6][7]

Reagents:

-

Oxidant: PCC (1.5 equivalents)[4]

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Buffer: Sodium Acetate (optional, to buffer HCl generated from PCC)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 16-bromo-1-hexadecanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Oxidation: Add PCC (1.5 eq) in a single portion. If acid-sensitive moieties are present, add 0.5 eq of Sodium Acetate.

-

Reaction: Stir at Room Temperature (25°C) for 2–3 hours.

-

Self-Validation Point: Monitor via TLC (Hexane:EtOAc 4:1).[3] The aldehyde will have a higher Rf than the alcohol (less polar).

-

-

Workup: Dilute with diethyl ether. Filter the dark slurry through a pad of Fluorosil or Silica Gel to remove chromium tar.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Critical: Do not heat above 30°C to prevent polymerization. Use immediately.

-

Visualization: Synthesis Pathway[5]

Caption: Controlled oxidation pathway. The choice of anhydrous PCC prevents the formation of the carboxylic acid byproduct.

Part 4: Biological & Chemical Applications[3][8]

Wittig Olefination (Lipid Chain Extension)

16-Bromohexadecanal is the quintessential "electrophilic partner" in Wittig reactions. By reacting it with a phosphorous ylide, researchers can synthesize 17-octadecenyl bromide or other long-chain unsaturated lipids used in membrane biophysics.

-

Mechanism: The aldehyde carbonyl reacts with the nucleophilic carbon of the ylide to form an oxaphosphetane intermediate, which collapses to form the alkene.

Chemoproteomic Profiling (FALDH Probes)

Fatty Aldehyde Dehydrogenase (FALDH) is responsible for detoxifying endogenous fatty aldehydes.

-

Probe Design: 16-Bromohexadecanal mimics the natural substrate (hexadecanal).

-

Labeling: The bromine atom allows for post-assay functionalization. After the enzyme interacts with the aldehyde, the bromine can be substituted with an azide, allowing "Click" conjugation to a fluorophore (e.g., Rhodamine-alkyne) for visualization.

Visualization: Application Workflow

Caption: Divergent utility of 16-Bromohexadecanal in organic synthesis (Pathway A) and chemical biology (Pathway B).

Part 5: Quality Control & Self-Validation

To ensure scientific integrity, the synthesized product must be validated before use.

| Method | Expected Signal | Mechanistic Interpretation |

| TLC | Single spot, Rf ~0.6 (Hex/EtOAc 4:1) | Higher Rf than alcohol confirms loss of H-bond donor. |

| ¹H NMR | Triplet at ~9.76 ppm (1H) | Diagnostic aldehyde proton (-CH O). |

| ¹H NMR | Triplet at ~3.40 ppm (2H) | Methylene protons adjacent to Bromine (-CH ₂Br).[3] |

| IR Spec | Peak at 1720–1740 cm⁻¹ | Appearance of Carbonyl (C=O) stretch. |

| IR Spec | Disappearance of 3300 cm⁻¹ | Loss of Hydroxyl (O-H) stretch confirms oxidation. |

References

-

BenchChem. 16-Bromo-1-hexadecanol: Technical Guide to Selective Monobromination and Oxidation. Retrieved from .

-

Sigma-Aldrich. 1-Bromohexadecane-16,16,16-d3 Product Specification. Retrieved from .

-

PubChem. 16-Bromohexadecanoic acid (CID 620397) and Related Compounds. National Library of Medicine. Retrieved from .

-

Corey, E. J., & Suggs, J. W. (1975).[5][6] Pyridinium Chlorochromate.[5][4][3] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[5][6] Tetrahedron Letters, 16(31), 2647-2650.[5]

-

Ye, L., & Zhang, L. (2009). Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes. Organic Letters, 11(16), 3646-3649. Retrieved from .

Sources

- 1. 16-溴-1-十六烷醇_MSDS_密度_熔点_CAS号【59101-28-9】_化源网 [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 18-Bromo-1-octadecene|CAS 172656-11-0 [benchchem.com]

- 5. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]

- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Comprehensive Technical Guide: Spectroscopic Characterization of 16-Bromohexadecanal

Executive Summary

16-Bromohexadecanal (CAS: 651034-07-0) is a critical bifunctional intermediate used primarily in the synthesis of complex lipids, pheromones, and cross-linking probes.[1] Its structure features a long hydrophobic alkyl chain (

This guide provides a definitive spectroscopic atlas for 16-Bromohexadecanal, synthesizing data from high-field NMR (

Synthesis & Preparation Context

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample, as specific impurities (e.g., residual solvents, unreacted starting materials) often appear in the spectra.

The most reliable synthesis involves the controlled reduction of Methyl 16-bromohexadecanoate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Experimental Workflow

-

Reactant : Methyl 16-bromohexadecanoate dissolved in Toluene.[3]

-

Reagent : DIBAL-H (1.0 M in THF).[3]

-

Conditions :

for 10 mins, then -

Quench : Saturated

.[3] -

Purification : Flash chromatography (Pentane/Diethyl ether).

Figure 1: Synthetic pathway for 16-Bromohexadecanal via DIBAL-H reduction.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data was recorded in

H NMR Analysis

The proton spectrum is characterized by three distinct regions: the downfield aldehyde proton, the mid-field functionalized methylenes (

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 9.76 | Triplet (t) | 1H | 1.9 | Aldehyde proton; diagnostic signal.[3] | |

| 3.41 | Triplet (t) | 2H | 6.9 | Terminal methylene attached to Bromine.[2][3] | |

| 2.42 | Triplet of doublets (td) | 2H | 7.4, 1.9 | ||

| 1.79 – 1.96 | Multiplet (m) | 2H | - | ||

| 1.58 – 1.72 | Multiplet (m) | 2H | - | ||

| 1.39 – 1.51 | Multiplet (m) | 2H | - | ||

| 1.17 – 1.38 | Multiplet (m) | 20H | - | Bulk methylene chain.[3] |

Interpretation Notes:

-

Aldehyde Coupling : The triplet at 9.76 ppm arises from coupling with the two protons at C2 (

2.42). The small coupling constant ( -

Bromide Terminus : The triplet at 3.41 ppm is the standard signature for primary alkyl bromides.

C NMR Analysis

The carbon spectrum confirms the backbone length and functionalization.[2][3][4]

| Chemical Shift ( | Assignment | Notes |

| 203.1 | Carbonyl carbon; highly deshielded. | |

| 44.1 | ||

| 34.2 | Carbon bonded directly to Bromine.[3] | |

| 33.0 | ||

| 22.2 | ||

| 28.3 – 29.8 | Multiple overlapping peaks for the internal chain. |

Infrared (IR) Spectroscopy

IR data (neat film) highlights the coexistence of the carbonyl and alkyl halide functionalities.

| Wavenumber ( | Intensity | Vibrational Mode | Assignment |

| 2917, 2849 | Strong | Asymmetric/Symmetric alkane stretch.[4] | |

| 1701 | Strong | Aldehyde carbonyl stretch. | |

| 2700-2800 | Weak | Fermi doublet (often visible) for aldehyde C-H. | |

| 1470 | Medium | Methylene scissoring/bending. | |

| 1209 | Medium | Wagging vibration near bromide. | |

| 719 | Medium | Carbon-Bromine stretch (fingerprint region). |

Note: The carbonyl stretch at 1701

Mass Spectrometry (MS)

Mass spectrometry analysis of bromo-compounds provides a unique isotopic signature due to the natural abundance of

-

Ionization Method : Chemical Ionization (CI) or Electrospray Ionization (ESI).

-

Molecular Formula :

-

Molecular Weight : 319.33 g/mol

Key Diagnostic Ions:

-

Isotope Pattern : The molecular ion region will show a 1:1 doublet separated by 2 mass units (

and -

Ammonium Adduct (CI/ESI) :

-

(

-

(

-

(

-

Fragmentation :

-

Loss of water (

). -

Loss of Bromine (

).

-

Structural Visualization & Logic

The following diagram correlates the

Figure 2: 1H NMR Assignment Map for 16-Bromohexadecanal.

Experimental Validation Protocol

To ensure the integrity of your spectroscopic data, follow this self-validating protocol:

-

Solvent Verification : Ensure

is acid-free. Acidic chloroform can catalyze the acetalization of the aldehyde or degradation of the bromide. Filter solvent through basic alumina if uncertain. -

Aldehyde Stability Check : Run the

H NMR immediately after preparation. A diminishing signal at -

Integration Ratio : Integrate the triplet at

3.41 (2H) against the triplet at

References

-

Primary Spectral Data Source

-

Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds. (Supporting Information, p. S52). Amazon S3. Retrieved from [Link]

-

- General Synthesis & Properties

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Assessment: Solubility Profile and Solvent Selection for 16-Bromohexadecanal

Executive Summary

16-Bromohexadecanal (CAS: 84474-32-8, analogous) is a bifunctional long-chain fatty aldehyde characterized by a lipophilic hexadecane backbone, a terminal electrophilic bromine, and a reactive aldehyde headgroup. Its solubility profile is dominated by the hydrophobic effect , rendering it insoluble in aqueous media but highly soluble in non-polar and moderately polar organic solvents.

Critical Handling Warning: Unlike simple alkyl halides, this compound is chemically labile. The aldehyde moiety is prone to autoxidation (forming 16-bromohexadecanoic acid) and polymerization (trimerization). Therefore, solvent selection must prioritize not just thermodynamic solubility, but also kinetic stability .

Physicochemical Characterization

To understand the solubility behavior, we must deconstruct the molecule into its functional domains:

| Domain | Chemical Nature | Solvent Interaction Driver |

| Alkyl Chain (C16) | Lipophilic / Non-polar | London Dispersion Forces. Drives solubility in DCM, Chloroform, Hexane.[1] |

| Terminal Bromine | Polarizable / Soft Electrophile | Dipole-Induced Dipole. Enhances solubility in halogenated solvents. |

| Aldehyde (-CHO) | Polar / Reactive | Dipole-Dipole. Allows solubility in DMSO/THF but introduces instability in protic solvents (alcohols). |

-

Inferred LogP: ~7.5 – 8.5 (Highly Lipophilic)

-

Physical State: Waxy solid or viscous oil at room temperature (Melting point approx. 35–45 °C based on C16 aldehyde analogs).

Solvent Compatibility Matrix

The following data categorizes solvents by their thermodynamic capacity to dissolve 16-Bromohexadecanal and their suitability for specific applications.

Table 1: Solubility and Stability Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommended Application |

| Halogenated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Synthesis / Extraction. Ideal for reactions (e.g., Wittig) and purification. |

| Halogenated | Chloroform (CDCl₃) | Excellent (>100 mg/mL) | Low* | NMR / Analysis. Must use acid-free/stabilized chloroform to prevent acid-catalyzed decomposition. |

| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Low | Reactions. Good alternative to chlorinated solvents; miscible with water for precipitation steps. |

| Polar Aprotic | DMSO | Moderate (10–25 mg/mL) | Low | Biological Assays. Requires vortexing/warming. Risk of precipitation upon dilution into aqueous media. |

| Alcohols | Ethanol / Methanol | Moderate (Warm) | High | Not Recommended for Storage. Forms hemiacetals/acetals reversibly, complicating analysis. |

| Alkanes | Hexane / Pentane | High | Low | Purification. Used to precipitate polar impurities or for recrystallization at low temps. |

| Aqueous | Water / PBS | Insoluble | N/A | None. Requires surfactant or carrier (e.g., BSA, Cyclodextrin) for delivery. |

Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays (DMSO)

Context: Delivering the compound to cell cultures or enzymatic assays without precipitation.

-

Weighing: Weigh 10 mg of 16-Bromohexadecanal into a glass vial (avoid plastics that leach plasticizers).

-

Primary Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Solubilization: Vortex vigorously for 30 seconds. If the solution is cloudy, warm the vial in a water bath at 37°C for 2 minutes. The solution must be optically clear.

-

Quality Check: Inspect for "oil droplets" which indicate phase separation.

-

Usage: Use immediately. If storage is required, freeze at -20°C under nitrogen/argon.

-

Note: Upon dilution into aqueous media (e.g., culture media), the final DMSO concentration should be <0.5%. The compound will precipitate if the concentration exceeds its critical aggregation concentration; rapid mixing is essential.

-

Protocol B: Dissolution for Synthetic Chemistry (DCM)

Context: Preparing the reagent for oxidation, reduction, or nucleophilic substitution.

-

Solvent Choice: Use Dichloromethane (DCM), ACS Reagent grade or higher.

-

Procedure: Add solvent to the solid.[2] Dissolution should be instantaneous at room temperature.

-

Drying: If the subsequent reaction is moisture-sensitive, dry the solution over anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes, then filter.

-

Evaporation: When removing solvent, use a rotary evaporator with a bath temperature <40°C to prevent thermal degradation or polymerization.

Stability & Degradation Mechanisms

Understanding why solubility changes over time is crucial. 16-Bromohexadecanal is not inert; it degrades into insoluble or polarity-shifted byproducts.

Degradation Logic Visualization

Caption: Figure 1. Degradation pathways affecting solubility. Oxidation leads to carboxylic acids (altering polarity), while alcohol solvents form acetals.

Strategic Solvent Selection Guide

Use this logic flow to determine the correct solvent system for your specific experimental need.

Caption: Figure 2. Decision tree for solvent selection based on experimental application.

References

-

Synthesis and Oxidation of Long-Chain Alcohols

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

-

Solubility of Fatty Aldehydes

-

Small, D. M. (1986).[3] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Definitive text on lipid solubility thermodynamics).

-

-

Handling of Labile Aldehydes

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Guidelines on functional group stability and bio-isosteres).

-

DMSO Solubility Limits for Lipids

- Balcaen, M., et al. (2016). Influence of solvent and concentration on the dispersibility of lipids. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

Sources

Commercial Availability & Technical Synthesis Guide: 16-Bromohexadecanal

Executive Summary: The "Make vs. Buy" Reality[1]

Direct Commercial Availability: Extremely Low / Non-Existent. 16-Bromohexadecanal is a highly reactive, long-chain aliphatic aldehyde.[1] Due to the inherent instability of the terminal aldehyde group (susceptibility to aerobic oxidation to carboxylic acid and polymerization/trimerization upon storage), this compound is not a standard catalog item for major chemical distributors (Sigma-Aldrich, Fisher, VWR).[1]

Strategic Solution: Researchers requiring 16-Bromohexadecanal must adopt an in-situ synthesis strategy .[1] The industry-standard approach is to purchase the stable precursor, 16-Bromo-1-hexadecanol (CAS: 59101-28-9) , and perform a controlled oxidation immediately prior to use.[1]

This guide provides the sourcing data for the precursor and a validated, field-proven protocol for generating the aldehyde in the lab.

Chemical Profile & Precursor Sourcing[1][2]

Target Molecule: 16-Bromohexadecanal[1][2][3][4][5]

-

Molecular Formula: C₁₆H₃₁BrO[1]

-

Molecular Weight: 319.32 g/mol

-

Stability: Poor.[1] Store under Argon/Nitrogen at -20°C if isolation is absolutely necessary. Use within 24 hours.

Primary Precursor: 16-Bromo-1-hexadecanol

This alcohol is the stable, commercially available starting material.[1] It is a solid at room temperature and shelf-stable.[1]

Table 1: Commercial Suppliers for Precursor (16-Bromo-1-hexadecanol)

| Supplier | Catalog No. | Purity | Pack Size | Region | Notes |

| Sigma-Aldrich | 59101-28-9 | 97% | 1g, 5g | Global | Listed as "16-Bromo-1-hexadecanol".[1] Reliable stock. |

| Santa Cruz | sc-265985 | 98% | 1g, 5g | Global | Good for bulk orders.[1] |

| BenchChem | B1478 | 95%+ | Custom | USA/EU | Often offers custom synthesis if bulk is needed.[1] |

| ChemScene | CS-0139587 | 97% | Various | Asia/Global | Cost-effective for larger scale.[1] |

Technical Synthesis Guide: Protocol for In-Situ Generation

Objective: Convert 16-Bromo-1-hexadecanol to 16-Bromohexadecanal with >90% conversion and minimal over-oxidation to the acid.

Method Selection:

-

Method A: Swern Oxidation (Recommended). Best for high purity and mild conditions.[1] Avoids heavy metal contamination.[1]

-

Method B: PCC (Pyridinium Chlorochromate). Robust but requires chromium waste disposal and difficult workup for lipid-like molecules.[1]

Protocol A: Swern Oxidation (Standard Operating Procedure)

Mechanism: Activation of DMSO with oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol to form an alkoxysulfonium ion.[1] Addition of base (Et₃N) promotes intramolecular rearrangement to the aldehyde.[1]

Reagents:

-

16-Bromo-1-hexadecanol (1.0 eq)[1]

-

Oxalyl Chloride (1.1 eq)[1]

-

DMSO (2.2 eq)

-

Triethylamine (Et₃N) (5.0 eq)[1]

Step-by-Step Workflow:

-

Activation:

-

Flame-dry a 2-neck round bottom flask under Argon flow.

-

Add Oxalyl Chloride (1.1 eq) and anhydrous DCM.[1] Cool to -78°C (Dry ice/Acetone bath).

-

Add DMSO (2.2 eq) dropwise. Critical: Control exotherm; keep temp < -60°C. Stir for 15 mins.

-

-

Addition:

-

Elimination:

-

Workup (Rapid):

-

Validation:

Strategic Applications & Pathway Logic

The utility of 16-Bromohexadecanal lies in its bifunctionality . It serves as a "hydrophobic anchor" with two orthogonal reactive handles:[1]

-

Aldehyde (Electrophile): Ready for Wittig olefination, reductive amination, or Grignard addition.[1]

-

Alkyl Bromide (Electrophile): Ready for nucleophilic substitution (Sn2) with azides, thiols, or amines (after aldehyde protection).[1]

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and downstream applications.

Figure 1: Synthesis and application workflow for 16-Bromohexadecanal. The aldehyde is a transient intermediate linking the stable alcohol precursor to diverse lipid modifications.

Critical Handling & Safety Protocols

Stability Management[1]

-

Oxidation Risk: Long-chain aldehydes oxidize to carboxylic acids (16-bromohexadecanoic acid) upon exposure to air.[1] Always purge headspace with Argon. [1]

-

Polymerization: Aldehydes can form trimers (paraformaldehyde-like structures) if stored neat.[1] Store as a dilute solution in benzene or toluene if immediate use is not possible.[1]

Troubleshooting

| Observation | Cause | Solution |

| Low Yield | Incomplete oxidation or water in reagents.[1] | Ensure DCM is anhydrous; use fresh Oxalyl Chloride. |

| Carboxylic Acid Impurity | Over-oxidation during workup.[1] | Keep workup cold; minimize exposure to air; do not use KMnO4/Jones reagents.[1] |

| Product Solidifies/Gums | Polymerization.[1][4] | Use immediately; do not store neat.[1] |

References

-

Mancuso, A. J., & Swern, D. (1981).[1] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185.[1] (Standard Swern Protocol foundation).[1]

-

LookChem. CAS 651034-07-0 Entry (16-Bromohexadecanal).[1] Available at: [Link][1]

Sources

Technical Guide: Reactivity & Synthetic Utility of 16-Bromohexadecanal

[1]

Executive Summary: The Bifunctional Scaffold

16-Bromohexadecanal (16-BHD) is a specialized bifunctional lipid intermediate characterized by a 16-carbon saturated alkyl chain terminated by two distinct electrophiles: a primary alkyl bromide at the

Its utility in drug development and chemical biology stems from the orthogonality of these two functional groups. The terminal bromine (

This guide analyzes the mechanistic reactivity of the terminal bromine, defining the conditions required to manipulate it without compromising the sensitive aldehyde terminus.

Mechanistic Analysis: The Terminal Bromine

Electrophilic Profile

The C16 carbon, bonded to bromine, is a primary electrophilic center . Unlike internal halides, the terminal position minimizes steric hindrance, making it highly susceptible to bimolecular nucleophilic substitution (

-

Bond Polarization: The

bond is polarized ( -

Leaving Group Ability: Bromide (

) is a moderate-to-good leaving group ( -

Kinetics: Reaction rates follow second-order kinetics:

.

The Finkelstein Advantage

For reactions with weak nucleophiles, the reactivity of the terminal bromine can be catalytically enhanced via the Finkelstein reaction . exchanging the bromide for an iodide using sodium iodide (NaI) in acetone. The resulting 16-Iodohexadecanal reacts 10–100x faster due to the superior leaving group ability of iodide.

Chemoselectivity Challenges

The primary challenge in manipulating 16-BHD is the competing reactivity of the aldehyde.

-

Hard Nucleophiles (e.g., Primary Amines): Will attack the aldehyde (kinetic control) to form imines before displacing the bromide.

-

Soft Nucleophiles (e.g., Azides, Thiols): Preferentially attack the soft electrophilic carbon of the alkyl bromide (

) over the hard carbonyl carbon, provided the pH is controlled to prevent enolate formation.

Strategic Visualization: Reactivity Pathways

The following diagram maps the divergent reactivity pathways for 16-BHD, highlighting the transformation of the terminal bromine.

Figure 1: Divergent synthetic pathways for 16-Bromohexadecanal. The green nodes represent substitution at the bromine terminus.

Experimental Protocols

Synthesis of 16-Azidohexadecanal (Click Probe)

This protocol describes the conversion of the terminal bromine to an azide, a critical step for creating "Click-ready" lipid probes.

Rationale: Sodium azide (

Materials:

-

16-Bromohexadecanal (1.0 eq)

-

Sodium Azide (

) (1.5 eq) - Caution: Toxic/Explosive -

DMF (Anhydrous)

-

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology:

-

Solvation: Dissolve 16-Bromohexadecanal in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.

-

Why: DMF solvates the cation (

), leaving the azide anion (

-

-

Substitution: Add Sodium Azide (1.5 eq) in a single portion.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Control: Do not heat above 60°C. High heat can degrade the aldehyde or cause safety risks with azides.

-

-

Quench & Extraction: Dilute with water (5x volume) to dissolve salts. Extract 3x with Ethyl Acetate.

-

Wash: Wash organic layer with saturated LiCl solution (to remove residual DMF) and brine.

-

Drying: Dry over

and concentrate 16-Azidohexadecanal in vacuo.-

Note: Store at -20°C. Azido-aldehydes are stable but should be used promptly for Click reactions.

-

Handling & Stability Data

The terminal bromine is stable, but the aldehyde is the "weak link."

| Parameter | Stability Profile | Recommendation |

| Oxidation | High Risk | The CHO group spontaneously oxidizes to COOH in air. Store under Argon. |

| Light | Moderate Risk | C-Br bonds can homolyze under strong UV. Store in amber vials. |

| Solvent Compatibility | High | Soluble in DCM, THF, DMF, DMSO. Insoluble in water.[1] |

| Polymerization | Moderate Risk | Aldehydes can trimerize. Keep concentrated samples frozen. |

Advanced Applications: Protein Labeling Workflow

16-BHD is often used to probe protein lipidation or to study fatty aldehyde dehydrogenase (FALDH) activity. The bromine acts as a "warhead" or an anchor.

Workflow Logic:

-

Probe Entry: The cell takes up 16-BHD.

-

Metabolic Processing: The aldehyde may be oxidized to the acid (mimicking palmitic acid) or reduced to the alcohol.

-

Fixation/Detection: The terminal bromine can be reacted post-lysis with a fluorescent nucleophile, OR (more commonly) the bromine is converted to an azide prior to use, allowing Copper-Catalyzed Click Chemistry (CuAAC) detection.

Figure 2: Workflow for utilizing 16-BHD derivatives in proteomic profiling.

References

-

BenchChem. (2025). 16-Bromo-1-hexadecanol: Chemical Properties and Reactivity. Retrieved from

-

Sigma-Aldrich. (2024). 1-Bromohexadecane Product Information and Safety Data. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Substitution: Mechanisms and Reactivity. Retrieved from

-

Thermo Fisher Scientific. (2024). Protein Labeling Reagents and Click Chemistry Strategies.[2] Retrieved from

-

BioRxiv. (2025). BromoCatch: A self-labelling tag platform for protein analysis.[3] Retrieved from

Bifunctional 16-Bromohexadecanal: A Modular Scaffold for Lipidomics, Proteomics, and Surface Engineering

Executive Summary

16-Bromohexadecanal (

This dual functionality allows it to serve as a "linchpin" reagent in three critical domains:

-

Lipidomics: As a precursor to metabolic probes (e.g., 16-bromopalmitic acid) and a substrate for Fatty Aldehyde Dehydrogenase (FALDH).

-

Chemoproteomics: A scaffold for synthesizing Activity-Based Protein Profiling (ABPP) probes targeting lipid-processing enzymes.

-

Surface Chemistry: A building block for aldehyde-functionalized Self-Assembled Monolayers (SAMs) used in protein immobilization.

This guide provides a rigorous technical analysis of its reactivity, synthesis, and experimental applications.[1]

Chemical Architecture & Reactivity Profile

The utility of 16-Bromohexadecanal stems from the orthogonality of its functional groups. The hydrophobic chain mimics natural palmitoyl lipids, ensuring biological recognition by membrane-associated enzymes.

| Structural Domain | Functional Group | Chemical Nature | Primary Reactivity | Application |

| Head Group | Aldehyde ( | Electrophilic, Oxidizable | 1. Oxidation: To carboxylic acid.2. Reduction: To alcohol.3. Condensation: With amines (Schiff base) or hydrazides (Hydrazone). | Warhead for nucleophilic residues; Metabolic substrate mimic. |

| Linker | Polymethylene ( | Hydrophobic, Flexible | Van der Waals Interactions | Membrane anchoring; Enzyme active site recognition. |

| Tail Group | Alkyl Bromide ( | Electrophilic (Leaving Group) | Introduction of "Click" handles (alkyne/azide) or surface anchors. |

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways from 16-Bromohexadecanal. Blue: Parent; Red: Aldehyde modifications; Green: Bromide substitutions.

Application I: Lipidomics & Metabolic Probes

Mechanism of Action

16-Bromohexadecanal is a direct analog of palmitaldehyde . In biological systems, fatty aldehydes are transient intermediates processed by Fatty Aldehyde Dehydrogenase (FALDH) into fatty acids, or reduced to fatty alcohols by Fatty Acyl-CoA Reductase (FAR) .

The presence of the

-

FALDH Probing: The aldehyde is oxidized to 16-bromohexadecanoic acid (16-BHDA). 16-BHDA is a known inhibitor of fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT-1) after conversion to its CoA ester [1].

-

Sjogren-Larsson Syndrome (SLS) Research: SLS is caused by FALDH deficiency. 16-Bromohexadecanal can be used as a substrate analog to measure residual enzyme activity in cell lysates, detecting the conversion to the brominated acid via Mass Spectrometry (distinct isotopic pattern of Br).

Protocol: FALDH Activity Assay

Objective: Measure the oxidation of 16-Bromohexadecanal to 16-Bromohexadecanoic acid in cell lysates.

-

Preparation: Solubilize 16-Bromohexadecanal in DMSO (10 mM stock).

-

Incubation: Mix

cell lysate protein with -

Reaction: Incubate at 37°C for 30 minutes.

-

Extraction: Quench with acetonitrile/HCl. Extract lipids with chloroform:methanol (2:1).

-

Analysis: Analyze organic phase by LC-MS/MS (Negative ion mode).

-

Target Ion:

of 16-Bromohexadecanoic acid ( -

Validation: The 1:1 isotopic ratio of

and

-

Application II: Chemoproteomics (Clickable Probes)

In Activity-Based Protein Profiling (ABPP), 16-Bromohexadecanal serves as a scaffold to synthesize lipid-aldehyde probes . The aldehyde group acts as a "reversible covalent warhead" targeting nucleophilic cysteines or lysines in lipid-binding proteins, while the bromide is converted to an azide for "Click" chemistry detection.

Synthesis of 16-Azidohexadecanal (Click Probe)

Before biological application, the bromide is typically substituted with an azide to enable downstream conjugation with fluorescent alkynes.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolve 16-Bromohexadecanal (1 eq) in anhydrous DMF (0.1 M concentration).

-

Add Sodium Azide (

, 1.5 eq). Caution: Azides are toxic and potentially explosive. -

Stir at 60°C for 4 hours under Argon.

-

Dilute with Diethyl Ether and wash 3x with water (to remove DMF and excess azide).

-

Dry organic layer over

and concentrate.[2] -

Note: The product, 16-Azidohexadecanal , is light sensitive. Store at -20°C.

ABPP Workflow

Once synthesized, 16-Azidohexadecanal is used to label proteins that bind or process fatty aldehydes.

Figure 2: Activity-Based Protein Profiling using the azide-derivative of 16-Bromohexadecanal.

Application III: Surface Engineering

16-Bromohexadecanal is a precursor for creating aldehyde-terminated Self-Assembled Monolayers (SAMs) . These surfaces are critical for biochips because aldehydes react spontaneously with primary amines on proteins (e.g., antibodies, enzymes) without requiring activation reagents like EDC/NHS.

Strategy

-

Thiolation: Convert 16-Bromohexadecanal to 16-Mercaptohexadecanal via reaction with thiourea followed by hydrolysis.

-

Monolayer Formation: Expose a gold (Au) surface to the thiol. The sulfur binds to gold, exposing the aldehyde groups at the interface.

-

Protein Immobilization: Incubate the surface with a protein solution. Surface aldehydes react with protein Lysine residues to form imines, anchoring the protein.

Advantage: The C16 alkyl chain provides a highly ordered, hydrophobic barrier that prevents non-specific adsorption of proteins to the underlying metal, while the aldehyde ensures specific covalent attachment [2].

Synthesis of the Core Scaffold

If 16-Bromohexadecanal is not commercially available in the required purity, it is best synthesized from 16-Bromo-1-hexadecanol via mild oxidation.

Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). Avoid Jones reagent to prevent over-oxidation to the acid.

Protocol (DMP Oxidation):

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve 16-Bromo-1-hexadecanol (1.0 g, 3.1 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

-

Oxidation: Add Dess-Martin Periodinane (1.5 eq, 4.65 mmol) in one portion at 0°C.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde moves faster (higher

) than the alcohol. -

Quench: Add saturated

and -

Purification: Extract with DCM, dry over

, and purify via silica gel flash chromatography. -

Yield: Typically 85-90%.

References

- Ventura, F. V., et al. "Inhibition of oxidative phosphorylation by palmitoyl-CoA and its prevention by carnitine in mitochondria." European Journal of Biochemistry, 1998.

- Mrksich, M. "A surface chemistry approach to studying cell adhesion." Chemical Society Reviews, 2000.

-

Willems, L. I., et al. "From cell lysate to activity-based protein profiling." Nature Protocols, 2014. [Link]

Disclaimer: This guide outlines experimental applications for research use only. All synthesis and biological assays should be conducted under appropriate safety regulations.

Sources

Introduction: The Strategic Value of Bifunctional Building Blocks

An In-Depth Technical Guide to Long-Chain Bromo-Aldehydes: Synthesis, Reactivity, and Applications

Long-chain bromo-aldehydes are a class of organic molecules characterized by two distinct and synthetically valuable functional groups: a terminal aldehyde and a bromine atom situated elsewhere along an extended aliphatic chain. This bifunctional nature makes them powerful intermediates in organic synthesis, particularly within the realms of pharmaceutical sciences and materials research. The aldehyde group serves as a versatile handle for carbon-carbon bond formation, derivatization into other functional groups, and bioconjugation. Simultaneously, the alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, characterization, and synthetic utility of long-chain bromo-aldehydes. We will delve into the causality behind experimental choices, offering field-proven insights to empower scientists in leveraging these unique building blocks for the construction of complex molecular architectures.

Part 1: Strategic Synthesis of Long-Chain Bromo-Aldehydes

The primary challenge in synthesizing these molecules lies in selectively manipulating one end of a long-chain precursor without affecting the functionality at the other end. The choice of synthetic route is dictated by the availability of starting materials, desired chain length, and the specific position of the bromine atom.

Oxidative Cleavage via Ozonolysis: A Preferred Method

Ozonolysis followed by a reductive workup is arguably the most reliable and high-yielding method for generating a terminal aldehyde from a corresponding terminal alkene.[1][2] This strategy is particularly effective when starting from a readily available long-chain α-olefin that has been previously brominated at a desired position.

Causality and Expertise: The reaction is initiated at a very low temperature (-78 °C) to control the exothermic reaction and stabilize the highly reactive molozonide and subsequent ozonide intermediates.[3][4] The choice of a reductive workup is critical; agents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) are used to cleave the ozonide to the desired aldehyde without over-oxidizing it to a carboxylic acid, which would occur with an oxidative workup (e.g., using H₂O₂).[1][2][3] DMS is often preferred because its byproduct, dimethyl sulfoxide (DMSO), is water-soluble and easily removed during aqueous workup.[3]

Experimental Protocol: Synthesis of 11-Bromoundecanal from 11-Bromo-1-undecene

-

Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer is charged with 11-bromo-1-undecene (1.0 eq) dissolved in a 1:1 mixture of CH₂Cl₂/MeOH.

-

Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. Ozone gas is bubbled through the solution until a persistent blue color indicates a slight excess of ozone.

-

Quenching: The ozone flow is stopped, and the solution is purged with dry nitrogen or oxygen for 10-15 minutes to remove excess ozone.

-

Reductive Workup: Dimethyl sulfide (DMS, 1.5 eq) is added slowly to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred for 4-6 hours.

-

Workup & Isolation: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude 11-bromoundecanal.

Diagram: Ozonolysis Workflow

Sources

Methodological & Application

Application Note: Heterobifunctional Protein Bioconjugation and Lipidation via 16-Bromohexadecanal

Executive Summary & Strategic Rationale

In the development of advanced biotherapeutics, liposomal anchoring, and targeted drug delivery systems, the precise spatial arrangement of conjugated macromolecules is critical. 16-Bromohexadecanal (CAS 651034-07-0) is a highly specialized, heterobifunctional lipid linker featuring a 16-carbon aliphatic spacer flanked by an electrophilic primary alkyl bromide and a reactive aliphatic aldehyde.

This dual reactivity enables highly controlled, sequential amine-to-thiol crosslinking. The highly hydrophobic 16-carbon spacer (~20 Å) not only minimizes steric hindrance between conjugated proteins but also serves as a robust lipid anchor, allowing the resulting bioconjugate to spontaneously integrate into lipid bilayers, exosomes, or liposomal formulations.

Mechanistic Causality: The Chemistry of Dual Reactivity

To achieve a high-yield, self-validating conjugation, it is imperative to understand the orthogonal reactivity of 16-Bromohexadecanal's functional groups and the thermodynamic principles governing them.

-

Phase 1: Thiol Alkylation (Bromide Terminus): The primary alkyl bromide acts as a robust electrophile. At a slightly alkaline pH (7.5–8.0), the sulfhydryl group of a cysteine residue (pKa ~8.3) is deprotonated to form a highly nucleophilic thiolate anion[1]. This thiolate executes an SN2 nucleophilic substitution on the C16 carbon, displacing the bromide ion to form an irreversible, highly stable thioether bond. Alkyl bromides exhibit excellent chemoselectivity for cysteines over other canonical amino acids when pH is strictly controlled[2].

-

Phase 2: Reductive Amination (Aldehyde Terminus): The C1 aldehyde reacts with primary amines (such as the

-amine of Lysine or the N-terminal

Experimental Design & Self-Validating Workflow

Workflow for heterobifunctional protein crosslinking using 16-Bromohexadecanal.

Quantitative Data & Reagent Selection

Table 1: Physicochemical Properties of 16-Bromohexadecanal

| Property | Value | Experimental Implication |

|---|---|---|

| Molecular Weight | 319.32 g/mol | Used to calculate precise molar equivalents. |

| Spacer Architecture | 16 Carbons (~20 Å) | Highly hydrophobic; necessitates 10-20% organic co-solvent (DMSO/DMF) to prevent precipitation. |

| Reactive Group 1 | Primary Alkyl Bromide | Targets thiols via SN2; kinetically slower than iodoacetamides, requiring 3-4 hr incubation. |

| Reactive Group 2 | Aliphatic Aldehyde | Targets primary amines; requires reductive amination to form a permanent bond. |

Table 2: Reducing Agent Selection for Amination

| Reagent | Reactivity Profile | Aldehyde Reduction? | Optimal pH | Recommendation |

|---|

| Sodium Borohydride (

Table 3: Buffer Compatibility Matrix

| Buffer Component | Phase 1 (Thiol Alkylation) | Phase 2 (Reductive Amination) | Mechanistic Rationale |

|---|---|---|---|

| PBS (Phosphate) | Excellent | Excellent | Contains no competing nucleophiles. |

| Tris / Glycine | Excellent | INCOMPATIBLE | Primary amines will competitively quench the aldehyde. |

| DTT /

Step-by-Step Protocol: Sequential Amine-to-Thiol Crosslinking

Phase 1: Thiol Alkylation (The "Lipidation" Step)

Rationale: The alkyl bromide is reacted first because the aldehyde is prone to slow oxidation in aqueous environments. Lipidation of Protein A establishes the foundation for subsequent crosslinking.

-

Protein Preparation: Prepare Protein A (containing a free surface-exposed cysteine) at 2–5 mg/mL in Conjugation Buffer A (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).

-

Disulfide Reduction (Optional): If cysteines are oxidized, add 10 molar equivalents of TCEP. Incubate for 30 minutes at room temperature (RT). Do not remove TCEP, as it lacks a thiol group and will not interfere with the bromide.

-

Linker Preparation: Dissolve 16-Bromohexadecanal in anhydrous DMSO to create a 50 mM stock solution.

-

Conjugation: Add the crosslinker to Protein A at a 15:1 molar ratio (Linker:Protein). Ensure the final DMSO concentration is between 10% and 15% (v/v) to maintain linker solubility without denaturing the protein.

-

Incubation: Incubate the reaction mixture for 3 to 4 hours at RT with gentle end-over-end mixing.

Phase 2: In-Process Validation (Ellman's Assay)

Rationale: A self-validating protocol requires confirmation of intermediate success before proceeding to the next phase.

-

Aliquot 10 µL of the reaction mixture and react with Ellman’s Reagent (DTNB).

-

Measure absorbance at 412 nm.

-

Validation Checkpoint: The reaction is deemed successful when >90% of the initial free thiols are consumed (indicated by a lack of yellow color development compared to a pre-reaction control).

-

Purification: Remove excess unreacted 16-Bromohexadecanal using a Size Exclusion Chromatography (SEC) column pre-equilibrated with Conjugation Buffer B (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

Phase 3: Reductive Amination (The "Crosslinking" Step)

Rationale: The lipidated Protein A now bears a reactive C16-aldehyde. We will now conjugate it to the primary amines of Protein B.

-

Mixing: Combine the purified, lipidated Protein A with Protein B in Conjugation Buffer B (pH 7.0). A 1:3 molar ratio (Protein A : Protein B) is recommended to drive the equilibrium toward Schiff base formation.

-

Reductant Preparation: Prepare a 5 M stock of Sodium Cyanoborohydride (

) in 10 mM NaOH. (Safety Note: -

Reduction: Add

to the protein mixture to achieve a final concentration of 50 mM[4]. -

Incubation: Incubate the reaction for 4 to 12 hours at RT, or overnight at 4°C. The continuous reduction by

pulls the reversible Schiff base equilibrium forward, ensuring high-yield covalent bond formation[5].

Phase 4: Final Validation & Quenching

-

Quenching: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 30 minutes. Causality: The vast molar excess of primary amines in Tris will rapidly consume any remaining unreacted aldehydes, preventing unwanted off-target crosslinking during storage.

-

Final Purification: Purify the final bioconjugate using SEC or dialysis to remove unreacted Protein B, Tris, and cyanoborohydride salts.

-

Final Validation Checkpoint: Analyze the purified product via SDS-PAGE under reducing conditions. The appearance of a distinct, high-molecular-weight band corresponding to the combined mass of Protein A + Protein B + 300 Da (the linker) confirms successful heterobifunctional crosslinking.

References

- AminoLink™Reductant - ThermoFisher Thermo Fisher Scientific URL

- Sodium Cyanoborohydride | Reducing Agent for Research - Benchchem BenchChem URL

- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI URL

- Chapter 28. Bioconjugation in the Study of Protein Interactions (Bioconjugate Techniques)

- Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids Frontiers in Chemistry URL

Sources

- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]

- 2. Frontiers | Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

Application Note: 16-Bromohexadecanal as a Heterobifunctional Crosslinker for Protein-Lipid Interactomics

This Application Note is designed to serve as a comprehensive technical guide for the use of 16-Bromohexadecanal as a heterobifunctional crosslinking probe. While often categorized as a chemical intermediate, its unique structure—combining a reactive aldehyde "head" and an alkyl halide "tail" separated by a hydrophobic C16 spacer—makes it a powerful tool for mapping lipid-protein interactions and membrane-associated protein complexes.

Introduction & Principle

16-Bromohexadecanal (C₁₆H₃₁BrO) is a long-chain aliphatic molecule acting as a heterobifunctional crosslinker .[1] Unlike water-soluble crosslinkers (e.g., DSS, BS3), this molecule is designed to interrogate the hydrophobic interface of proteins. It mimics natural fatty aldehydes (e.g., products of sphingolipid metabolism or lipid peroxidation) but contains a distal bromide handle for secondary reactivity.

Mechanism of Action

The molecule functions through two orthogonal reactive groups, allowing it to "staple" proteins to lipids or crosslink adjacent residues within a hydrophobic pocket.

-

The Aldehyde Head (Target: Amines):

-

Reaction: Reversible formation of a Schiff base (imine) with primary amines (Lysine ε-amino groups or N-termini).

-

Stabilization: The transient Schiff base is reduced (using NaCNBH₃) to a stable secondary amine linkage.

-

Biological Mimicry: Mimics the substrate of Fatty Aldehyde Dehydrogenase (FALDH) or protein-lipid adducts formed during oxidative stress (similar to HNE).

-

-

The Bromide Tail (Target: Thiols/Nucleophiles):

-

Reaction: Nucleophilic substitution (

). -

Target: Cysteine sulfhydryl groups (-SH) or Histidine imidazoles located approximately 20-25 Å away from the amine attachment site.

-

Alternative Utility: The bromide can serve as a latent handle for "Click Chemistry" (via conversion to azide) to attach biotin or fluorophores for enrichment.

-

Key Applications

-

Mapping Lipid-Binding Pockets: Identifying amino acid residues lining the hydrophobic channels of fatty acid-binding proteins (FABPs) or albumin.

-

Membrane Protein Crosslinking: Stabilizing interactions between peripheral membrane proteins and integral membrane components.

-

Activity-Based Protein Profiling (ABPP): Profiling enzymes active on fatty aldehydes (e.g., ALDH3A2).

Chemical Properties & Preparation

| Property | Specification | Notes |

| Formula | C₁₆H₃₁BrO | |

| MW | 319.32 g/mol | |

| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water. Requires organic co-solvent. |

| Spacer Length | ~20-22 Å | 16-Carbon alkyl chain. |

| Stability | Oxidizes in air | Store under Argon at -20°C. Aldehyde can oxidize to acid. |

Stock Solution Preparation

-

Weighing: Weigh 10 mg of 16-Bromohexadecanal in a glass vial (avoid plastics that leach plasticizers).

-

Solubilization: Dissolve in anhydrous DMSO to a concentration of 50 mM .

-

Note: Sonicate briefly if necessary.[2] The solution should be clear.

-

-

Storage: Aliquot into single-use amber vials, overlay with Argon/Nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

Experimental Protocol: Crosslinking & Capture

This protocol describes the "Tether-and-Trap" method: anchoring the lipid via the aldehyde and crosslinking a partner via the bromide.

Reagents Required[1][2][3][4][5]

-

Buffer A: PBS pH 7.4 (Phosphate Buffered Saline). Avoid Tris or Glycine buffers during the aldehyde incubation step as they compete for the reaction.

-

Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃), 1 M stock in 10 mM NaOH.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Workflow Diagram

Figure 1: The dual-step mechanism involves initial anchoring via reductive amination followed by distal crosslinking via nucleophilic substitution.

Step-by-Step Procedure

Phase 1: Primary Anchoring (Aldehyde-Amine)

-

Sample Prep: Dilute protein/lysate to 1 mg/mL in Buffer A (PBS).

-

Probe Addition: Add 16-Bromohexadecanal stock to a final concentration of 100–500 µM .

-

Control: Include a "Vehicle Only" (DMSO) control.

-

Ratio: Maintain DMSO concentration < 2% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle rotation. This allows the lipid tail to dock into hydrophobic pockets and the aldehyde to form a reversible Schiff base.

-

Reduction (Locking): Add NaCNBH₃ to a final concentration of 5 mM .

-

Safety: Perform in a fume hood (generates trace HCN gas if acidified).

-

Incubate for 30 minutes at RT .

-

Outcome: The reversible imine is now a stable secondary amine. The probe is covalently attached to the protein's lysine.

-

Phase 2: Distal Crosslinking (Bromide-Thiol)

-

pH Adjustment: Adjust pH to 8.0 using a small volume of 1 M HEPES or dilute NaOH. (Slightly alkaline pH favors thiolate nucleophilicity).

-

Extended Incubation: Incubate for 4–12 hours at 37°C or overnight at 4°C.

-

Mechanism:[3] The distal bromide undergoes

substitution with a nearby Cysteine (or Histidine) on the same protein (intramolecular) or a partner protein (intermolecular).

-

-

Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM to scavenge any unreacted bromide or aldehyde species.

Detection & Analysis

Method A: Mass Spectrometry (Top-Down or Bottom-Up)

-

Digestion: Perform standard Trypsin digestion.

-

Modification Search:

-

Lysine Mod: +238.26 Da (Mass of C₁₆H₃₁ - H₂ + N_linkage). Exact mass depends on the specific reduction/substitution path.

-

Crosslink Mass: Calculate the mass of the C16 bridge replacing H on Lys and H on Cys.

-

Signature: Look for the loss of the Bromine isotopic pattern (approx 1:1 ratio of ⁷⁹Br:⁸¹Br) if the crosslink formed (Br is lost). If the crosslink failed and only the aldehyde reacted, the peptide will retain the Bromine isotopic signature.

-

Method B: Click Chemistry Conversion (Enrichment)

If the bromide does not crosslink a partner, it can be used as a handle for enrichment.

-

Azide Substitution: Treat the labeled lysate with Sodium Azide (NaN₃) (10 mM) for 2 hours at 37°C. The Azide displaces the Bromide.

-

Click Reaction: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with Biotin-Alkyne .

-

Pull-down: Enrich on Streptavidin beads and analyze by Western Blot or MS.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Precipitation | Probe concentration too high or buffer too hydrophilic. | Reduce probe to 50 µM. Add 0.1% non-ionic detergent (e.g., DDM) if compatible with downstream analysis. |

| No Crosslinking | Distance between Lys and Cys > 22 Å. | The probe is a "molecular ruler." If no crosslink forms, the residues are too far apart. Use this as structural data. |

| High Background | Non-specific hydrophobic sticking. | Perform a "Competition Assay" with excess Palmitic Acid to prove specific binding to lipid pockets. |

| Aldehyde Oxidation | Poor storage of stock. | Verify stock purity by TLC or NMR. Aldehydes oxidize to carboxylic acids (inactive for Schiff base) over time. |

References

-

BenchChem. 16-Bromo-1-hexadecanol: Application in Synthesis and Experimental Workflow. (Accessed 2026).[4] Link

-

ResolveMass Laboratories. 1-Bromohexadecane-d31: Applications in Isotopic Tracer and Surface Chemistry. (Accessed 2026).[4] Link

-

National Institutes of Health (NIH). Protein Adducts of Aldehydic Lipid Peroxidation Products: Identification and Characterization. PMC.[2] Link

-

Sigma-Aldrich. Crosslinkers and Protein Labeling Reagents: Technical Guide.Link

-

Chemical Science. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling. (2021). Link

Sources

Application Note: Covalent Immobilization of Enzymes via 16-Bromohexadecanal

A Long-Chain Heterobifunctional Spacer Strategy for Enhanced Biocatalysis

Executive Rationale

Enzyme immobilization is a critical technology for enhancing the efficiency, stability, and sustainability of industrial biocatalysis[1]. While classical covalent immobilization often relies on homobifunctional cross-linkers like glutaraldehyde[2], these traditional reagents frequently cause intra-support cross-linking, severe structural distortion, and mass transfer limitations due to their short spacer lengths[1].

To overcome these limitations, 16-Bromohexadecanal (CAS No: 651034-07-0) serves as an advanced heterobifunctional linker. Featuring a primary alkyl bromide at one terminus and an aldehyde at the other—separated by a highly hydrophobic 15-carbon aliphatic chain—this molecule allows for orthogonal, step-wise functionalization. This application note details a robust, self-validating protocol for utilizing 16-Bromohexadecanal to covalently tether enzymes to solid supports, providing a hydrophobic microenvironment that is particularly advantageous for the interfacial hyperactivation of lipases and esterases.

Mechanistic Architecture

The superiority of 16-Bromohexadecanal lies in its precise chemical causality:

-

Orthogonal Reactivity: The primary bromide undergoes a clean

nucleophilic substitution with thiolated supports, preventing the self-polymerization commonly seen with glutaraldehyde[3]. -

Steric Relief via C16 Spacer: The ~20 Ångstrom aliphatic chain acts as a flexible tether, pushing the enzyme away from the support surface. This preserves the enzyme's native tertiary structure and minimizes steric hindrance during substrate binding.

-

Schiff Base & Reductive Amination: The terminal aldehyde reacts selectively with the unprotonated

-amino groups of surface lysine residues to form a reversible imine (Schiff base). Subsequent treatment with a mild reducing agent permanently locks the enzyme to the support via a stable secondary amine bond.

Workflow of enzyme covalent immobilization using 16-Bromohexadecanal as a bifunctional spacer.

Reagent Matrix & Equipment

-

Solid Support: Thiol-functionalized silica gel (Silica-SH) or magnetic nanoparticles.

-

Linker: 16-Bromohexadecanal (≥95% purity).

-

Enzyme: Target biocatalyst (e.g., Candida antarctica lipase B) dialyzed against 100 mM Phosphate Buffer (pH 7.5) to remove amine-containing storage buffers (like Tris or glycine).

-

Solvents & Catalysts: Anhydrous N,N-Dimethylformamide (DMF), Triethylamine (TEA).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Caution: Highly toxic; handle in a fume hood.

-

Quenching Buffer: 100 mM Tris-HCl, pH 7.5.

Phased Experimental Protocol

This protocol is designed as a self-validating system . By strictly tracking the protein mass balance across all phases, researchers can definitively isolate chemical conjugation efficiency from physical adsorption.

Phase 1: Support Functionalization (Thioether Grafting)

Causality: Thiol-bromo

-

Suspend 1.0 g of Thiolated Silica in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

-

Add 2.0 mmol of 16-Bromohexadecanal, followed by 2.5 mmol of Triethylamine (TEA) to deprotonate the surface thiols.

-

Incubate the suspension at 40°C for 12 hours with continuous orbital shaking (150 rpm).

-

Filter and wash the resulting Aldehyde-Activated C16 Support sequentially with DMF (3 × 20 mL), ethanol (3 × 20 mL), and deionized water (3 × 20 mL) to remove unreacted linker.

Phase 2: Enzyme Conjugation (Schiff Base Formation)

Causality: The reaction is buffered at pH 7.5. At this pH, a sufficient fraction of lysine

-

Equilibrate 1.0 g of the Aldehyde-Activated Support in 10 mL of 100 mM Phosphate Buffer (pH 7.5).

-

Add 50 mg of the target enzyme dissolved in 10 mL of the same buffer. (Save a 100 µL aliquot of this initial enzyme solution for baseline QC validation).

-

Incubate the mixture at 20°C for 4 hours using a gentle end-over-end rotator. Avoid magnetic stirring, which induces mechanical shear stress and protein denaturation.

Phase 3: Covalent Stabilization (Reductive Amination)

Causality: NaBH₃CN is chosen over NaBH₄ because it is chemoselective. At pH 7.5, it reduces the imine (Schiff base) to a secondary amine but does not reduce the unreacted aldehydes to alcohols, driving the equilibrium toward complete conjugation.

-

In a fume hood, add NaBH₃CN to the reaction vessel to achieve a final concentration of 50 mM.

-

React for an additional 2 hours at 20°C.

-

Quenching: Add 5 mL of 100 mM Tris-HCl (pH 7.5) and incubate for 30 minutes. The primary amines in Tris will react with and cap any remaining free aldehydes, preventing unwanted secondary reactions during long-term storage.

-

Stringent Washing: Filter the biocatalyst and wash with 100 mM Phosphate Buffer containing 0.5 M NaCl (to disrupt non-covalent electrostatic adsorption), followed by standard buffer.

-

Pool all filtrates and wash fractions for mass balance validation.

Quantitative Performance Metrics

To validate the integrity of the protocol, summarize your analytical findings against the expected benchmarks detailed in the tables below.

Table 1: Comparative Linker Matrix

| Linker Architecture | Example Reagent | Spacer Length (Å) | Cross-linking Risk | Mechanistic Advantage |

| Homobifunctional | Glutaraldehyde | ~6.0 | High (Intra-support) | Low cost; high reactivity[1] |

| Heterobifunctional | 16-Bromohexadecanal | ~20.5 | Zero | Prevents steric hindrance; induces interfacial activation |

Table 2: Self-Validating Quality Control Metrics

| QC Metric | Validation Formula / Assay | Target Benchmark | Diagnostic Implication |

| Immobilization Yield | [(Initial Protein - Wash Protein) / Initial Protein] × 100 | > 85% | Confirms efficient Schiff base formation. If <50%, check buffer pH (ensure lysines are unprotonated). |

| Activity Recovery | (Immobilized Activity / Bound Activity) × 100 | 60% - 120% | >100% indicates successful interfacial hyperactivation of lipases due to the C16 hydrophobic spacer. |

| Thermal Shift ( | Differential Scanning Fluorimetry | +5°C to +15°C | Validates multipoint covalent stabilization of the enzyme's tertiary structure[2]. |

Troubleshooting the Self-Validating System

If the Immobilization Yield is high (>90%) but Activity Recovery is exceptionally low (<20%), the enzyme's active site may contain critical lysine residues that were covalently modified. Corrective Action: Repeat Phase 2 in the presence of a competitive reversible inhibitor (e.g., a substrate analog) to sterically protect the active site during the Schiff base formation.

References

-

A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. National Center for Biotechnology Information (PMC). Available at:[1]

-

Enzyme immobilization: an overview on techniques and support materials. National Center for Biotechnology Information (PMC). Available at:[3]

-

Immobilization of Enzymes by Covalent Attachment. Springer Nature Experiments. Available at:[2]

Sources

- 1. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immobilization of Enzymes by Covalent Attachment | Springer Nature Experiments [experiments.springernature.com]

- 3. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Lipid-Anchored Probes: Schiff Base Formation and Reductive Amination of 16-Bromohexadecanal

Topic: Experimental setup for Schiff base formation with 16-Bromohexadecanal Content Type: Detailed Application Note and Protocol

Abstract & Strategic Overview

16-Bromohexadecanal is a critical bifunctional lipid linker used to anchor bioactive molecules to cell membranes, functionalize nanoparticles, or generate self-assembled monolayers (SAMs). Its structure features a hydrophobic C16 chain, a reactive terminal bromide (for nucleophilic substitution), and an aldehyde headgroup (for bioconjugation).

While Schiff base formation (imine generation) is the primary conjugation route for the aldehyde, the resulting aliphatic imines are thermodynamically unstable and prone to hydrolysis in aqueous environments. Therefore, reductive amination —converting the transient imine into a stable secondary amine—is the mandatory standard for creating robust probes.

This guide provides a field-proven, self-validating protocol for the one-pot reductive amination of 16-Bromohexadecanal, prioritizing the use of Sodium Triacetoxyborohydride (STAB) over the traditional, toxic Sodium Cyanoborohydride.

Critical Experimental Pre-requisites

Chemical Stability & Handling

-

Oxidation Risk: Long-chain aldehydes oxidize rapidly to carboxylic acids (16-bromohexadecanoic acid) upon air exposure.

-

Mitigation: Store neat reagent at -20°C under Argon. Always purge reaction vessels with inert gas.

-

-

Solubility Mismatch: The C16 chain renders the aldehyde highly hydrophobic, while many amine targets (peptides, polar drugs) are hydrophilic.

-

Solution: Use a co-solvent system.[1] Dichloromethane (DCM) is ideal for the aldehyde; Methanol (MeOH) solubilizes polar amines. A 1:1 to 3:1 (DCM:MeOH) ratio is standard.

-

Reagent Selection Strategy

| Reagent | Role | Pros | Cons | Recommendation |

| NaBH(OAc)₃ (STAB) | Reducing Agent | Non-toxic; Selectively reduces imines over aldehydes; Compatible with DCM. | Slower reaction with ketones (not an issue here). | Primary Choice |

| NaBH₃CN | Reducing Agent | Classic "Gold Standard"; Works at pH 5-6. | Highly toxic (HCN gas risk); Requires pH monitoring. | Secondary Choice |

| NaBH₄ | Reducing Agent | Cheap; Fast. | Non-selective (reduces aldehyde to alcohol); Requires 2-step protocol. | Avoid |

| Acetic Acid | Catalyst | Activates carbonyl; Protonates carbinolamine. | Excess inhibits amine nucleophile. | Use Catalytic Amount |

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Trap" step where the unstable imine is permanently locked into a stable amine.

Caption: Reaction pathway from aldehyde to stable amine. The green arrow represents the irreversible reduction step that prevents hydrolysis.

Protocol: One-Pot Reductive Amination

Objective: Conjugate 16-Bromohexadecanal (1 eq) with a primary amine (1.1 eq) to form a stable secondary amine linker.

Materials

-

Aldehyde: 16-Bromohexadecanal.[2]

-

Amine: Target molecule (e.g., Ethanolamine, peptide with N-term, etc.).

-

Solvent: Anhydrous DCM and Methanol.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) - 95%.

-

Catalyst: Glacial Acetic Acid.

-

Quench: Saturated NaHCO₃.

Step-by-Step Methodology

Phase 1: Schiff Base Formation (The "Pre-Complexation")

Rationale: Although STAB is selective, allowing the imine to form briefly before reduction often improves yields by ensuring the aldehyde is "masked" as the imine.

-

Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon flow.

-

Solvation: Dissolve 16-Bromohexadecanal (100 mg, 0.31 mmol, 1.0 eq) in 3 mL Anhydrous DCM .

-

Amine Addition: In a separate vial, dissolve the Primary Amine (0.34 mmol, 1.1 eq) in 1 mL Methanol . Add this dropwise to the aldehyde solution.

-

Note: If the amine is a salt (e.g., R-NH3+ Cl-), add 1.1 eq of Triethylamine (TEA) to free the base.

-

-

Catalysis: Add Glacial Acetic Acid (1-2 drops) . The target pH is 5.0–6.0 (check with moist pH paper).

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes .

-

Checkpoint: The solution may turn slightly yellow, indicating imine formation.

-

Phase 2: Selective Reduction (The "Lock")

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (99 mg, 0.47 mmol, 1.5 eq) in one portion.

-

Why STAB? It does not reduce the aldehyde at an appreciable rate in DCM, minimizing the formation of the 16-bromohexadecanol byproduct [1].

-

-

Reaction: Stir vigorously at RT under Argon for 4–16 hours .

-

Monitoring: Monitor by TLC (Silica; 5% MeOH in DCM). Stain with Ninhydrin (for amines) or 2,4-DNP (for residual aldehyde). The aldehyde spot (Rf ~0.8) should disappear; the product will be more polar (Rf ~0.3-0.5).

-

Phase 3: Workup & Purification

-

Quench: Slowly add 10 mL Saturated NaHCO₃ to neutralize the acid and quench excess hydride. Stir for 10 mins.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL) .

-

Note: The product is lipophilic; it will be in the organic (DCM) layer.

-

-

Wash: Wash combined organics with Brine (1 x 15 mL) .

-

Dry: Dry over Anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 0% -> 10% Methanol in DCM (with 0.1% NH₄OH if streaking occurs).

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Residual Aldehyde | Incomplete Imine Formation | Increase pre-complexation time (Phase 1) to 2 hours. Add 3Å Molecular Sieves to absorb water, driving equilibrium to the imine [2]. |

| Aldehyde Reduced to Alcohol | Reducing agent too aggressive | Ensure you are using STAB, not NaBH4. If using STAB, ensure the reaction is not too acidic (pH < 4). |

| Product Streaking on TLC | Interaction with Silica | Add 1% Triethylamine or NH₄OH to the TLC eluent and column solvent to deprotonate silanols. |

| Precipitation | Solubility Limit | Increase the Methanol ratio or switch to 1,2-Dichloroethane (DCE) which has a higher boiling point and better solubility for STAB. |

Experimental Workflow Diagram

Caption: Step-by-step decision flow for the reductive amination of 16-Bromohexadecanal.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

-

Look, G. C., et al. (1995). "The use of molecular sieves in the synthesis of imines." Tetrahedron Letters. Available at: [Link]

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Available at: [Link]

Sources

Application Note: Strategic Use of 16-Bromohexadecanal in Lipid-Based Drug Delivery Systems

Executive Summary

16-Bromohexadecanal is a versatile, heterobifunctional C16 lipid intermediate that serves as a critical building block in the rational design of Lipid-Drug Conjugates (LDCs) and functionalized Lipid Nanoparticles (LNPs) . Unlike standard fatty acids, this molecule possesses two distinct electrophilic termini:

-

The Aldehyde (-CHO): Enables site-specific conjugation to primary amines (e.g., peptide ligands, RNA protamines, or amine-bearing small molecules) via reductive amination.

-

The Omega-Bromide (-Br): A robust alkylating handle for anchoring into lipid backbones, reacting with thiols, or facilitating nucleophilic substitution to attach polar headgroups.

This guide details the synthesis of 16-Bromohexadecanal from its alcohol precursor, its application in creating stable amine-lipid conjugates, and its formulation into targeted delivery vehicles.

Chemical Basis & Mechanism of Action

The Heterobifunctional Advantage

The utility of 16-Bromohexadecanal lies in its "orthogonal" reactivity. In complex drug delivery systems, stability is paramount.

-

Aldehyde vs. NHS-Ester: While NHS-esters are commonly used for amine conjugation, they suffer from rapid hydrolysis in aqueous buffers. The aldehyde group on 16-Bromohexadecanal is stable in water but reacts selectively with amines to form Schiff bases, which are then permanently locked via reduction.

-

Hydrophobic Anchoring: The 16-carbon saturated chain (palmitoyl analog) ensures deep, stable insertion into the lipid bilayer of liposomes or LNPs, preventing the "lipid exchange" (leakage) often seen with shorter (C8-C12) anchors.

Mechanism of Conjugation

The primary workflow involves Reductive Amination .

-

Schiff Base Formation: The aldehyde reacts with a ligand's primary amine (

) to form an imine (Schiff base).[1] -

Reduction: A reducing agent (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride) selectively reduces the imine to a secondary amine.

-

Result: A chemically stable, non-cleavable linkage (

) that withstands physiological pH ranges.

Experimental Protocols

Protocol A: Synthesis of 16-Bromohexadecanal

Rationale: 16-Bromohexadecanal is chemically sensitive to oxidation and is best prepared fresh from the commercially available 16-Bromo-1-hexadecanol .

Reagents:

-

16-Bromo-1-hexadecanol (CAS: 59101-28-9)

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Celite (for filtration)

-

Silica Gel[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 16-Bromo-1-hexadecanol (1.0 eq, e.g., 3.21 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Oxidation:

-

Option 1 (PCC): Add PCC (1.5 eq) and silica gel (1:1 w/w with PCC) to the stirring solution. The silica aids in workup.

-

Option 2 (DMP - Safer/Cleaner): Add Dess-Martin Periodinane (1.2 eq) at 0°C, then warm to Room Temperature (RT).

-

-

Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[3] The aldehyde (

) will appear less polar than the alcohol ( -

Workup:

-

Purification: Perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Critical Check: Verify the Aldehyde peak via

-NMR (

-

Protocol B: Ligand Conjugation (Reductive Amination)

Target: Conjugation of a targeting peptide (e.g., cRGD with a free lysine or N-terminus) to the lipid anchor.

Reagents:

-

Freshly prepared 16-Bromohexadecanal

-

Target Peptide/Drug (as a salt, e.g., TFA salt)

-

Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Methanol/DCM (1:1) or DMF (if peptide is hydrophobic)

-

Acetic Acid (catalytic)

Methodology:

-

Imine Formation:

-

Dissolve the Peptide (1.0 eq) and 16-Bromohexadecanal (1.2 eq) in the solvent mixture.

-

Add catalytic Acetic Acid (to pH 5–6) to protonate the carbonyl oxygen, accelerating nucleophilic attack.

-

Stir for 1–2 hours at RT.

-

-

Reduction:

-

Add

(2.0 eq). Note: STAB is milder and preferred if the peptide contains disulfides. -

Stir overnight (12–16 hours) at RT.

-

-

Quenching & Purification:

-

Quench with water.

-

Extract with DCM (if the conjugate is lipophilic) or perform Dialysis (MWCO 2 kDa) against water/methanol if the peptide renders the molecule amphiphilic.

-

Lyophilize the final product: 16-Bromohexadecyl-amino-Ligand .

-

Protocol C: Post-Conjugation Functionalization (The "Bromo" End)

Rationale: The terminal bromine is now available to lock the conjugate into a nanoparticle surface or react with a thiol-lipid.

Scenario: Thiol-ene "Click" or Nucleophilic Substitution.

-

Add a Thiol-functionalized lipid (e.g., DSRE-SH) or simply use the Br-tail as the hydrophobic anchor.

-

Note: In most LNP formulations, the C16-Br chain itself is sufficiently hydrophobic to anchor the ligand into the lipid bilayer without further modification, provided the "Bromo" group is buried in the hydrophobic core.

Visualization of Workflows

Synthesis and Conjugation Pathway

The following diagram illustrates the conversion of the alcohol to the aldehyde and its subsequent conjugation to a drug payload.

Caption: Step-wise synthesis of the lipid-ligand conjugate. The aldehyde intermediate is the key "switch" for amine attachment.

Lipid Nanoparticle (LNP) Integration

How the 16-Bromohexadecanal conjugate integrates into a standard LNP system.

Caption: Integration of the 16-Bromohexadecanal conjugate into an LNP. The C16 tail anchors into the core, displaying the ligand.